

Commercial Suppliers and Technical Guide for N-Cyclohexylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cyclohexylpropanamide**

Cat. No.: **B072063**

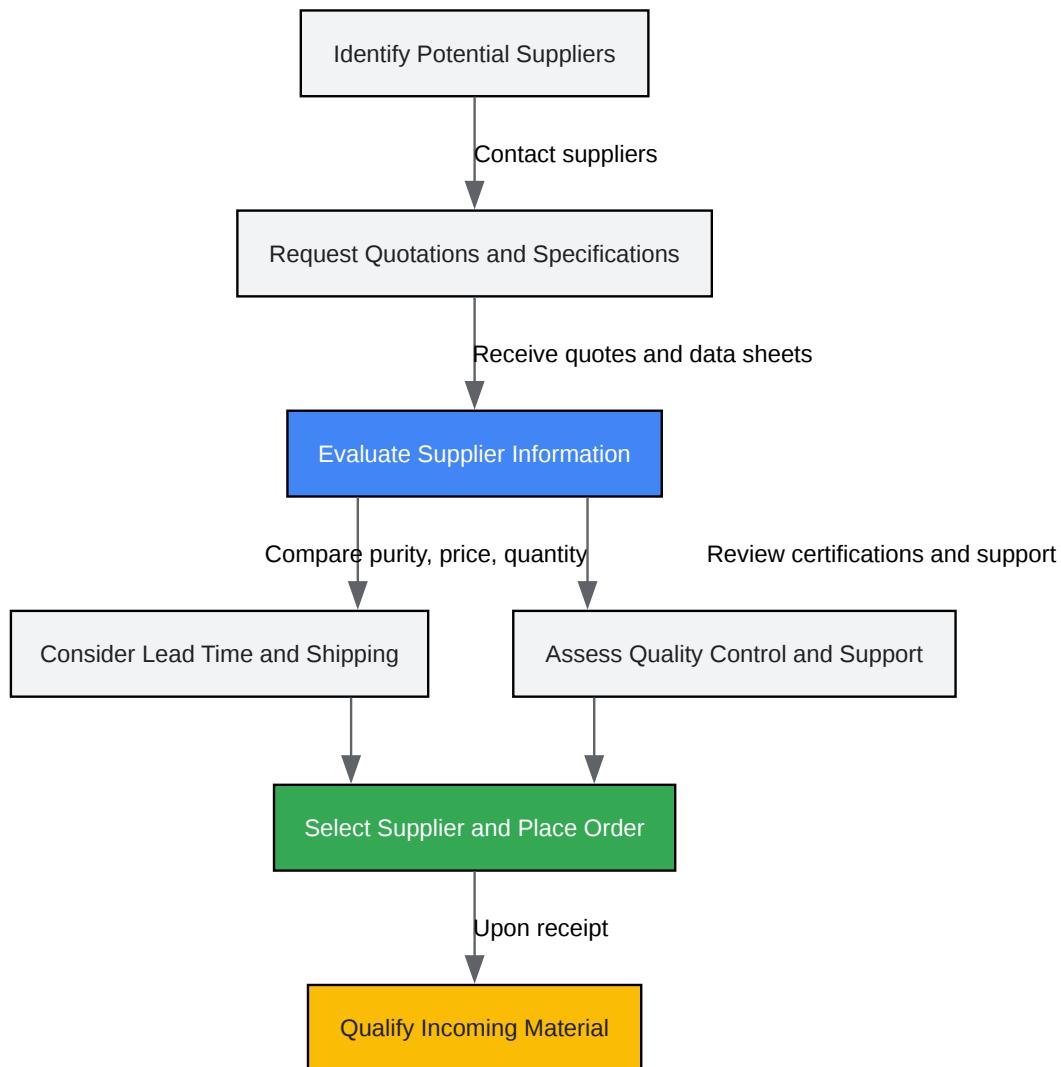
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **N-Cyclohexylpropanamide** (CAS No. 1126-56-3), along with relevant technical data to aid in procurement and research applications. Additionally, this guide outlines a plausible experimental protocol for its synthesis and discusses its potential role in drug discovery, drawing from existing literature on related compounds.

Commercial Suppliers of N-Cyclohexylpropanamide

Sourcing high-quality chemical reagents is a critical first step in any research endeavor. Below is a summary of commercial suppliers for **N-Cyclohexylpropanamide**, with available quantitative data to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.


Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Parchem	1126-56-3	C9H17NO	155.24	Inquiry recommended	Bulk, FCL/TL/ISO Tank, Pallet/Skid/To te[1]
BLD Pharm	1126-56-3	C9H17NO	155.24	Inquiry recommended	Varies, contact for details[2]
AK Scientific, Inc.	-	-	-	Inquiry recommended	Varies, contact for details[3]

Note: Sigma-Aldrich previously supplied **N-Cyclohexylpropanamide**, but the product is now discontinued.

Logical Workflow for Supplier Selection

The process of selecting a chemical supplier involves several critical steps to ensure the quality and suitability of the product for research needs. The following diagram illustrates a logical workflow for this process.

Workflow for Selecting a Commercial Supplier of N-Cyclohexylpropanamide

[Click to download full resolution via product page](#)

Caption: A logical workflow for the selection and qualification of a commercial supplier for a research chemical.

Experimental Protocols

While a specific, published protocol for the synthesis of **N-Cyclohexylpropanamide** is not readily available, a reliable synthetic route can be adapted from established methods for the synthesis of similar amide compounds. The following proposed protocol is based on the well-established reaction between an amine and an acylating agent, drawing parallels from the synthesis of related N-alkyl amides.^{[4][5]}

Proposed Synthesis of **N-Cyclohexylpropanamide**

Reaction Scheme:

Materials and Reagents:

- Cyclohexylamine
- Propanoyl chloride
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine or other suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and stirring apparatus
- Thin-layer chromatography (TLC) plates and developing system
- Rotary evaporator
- Purification apparatus (e.g., flash chromatography system)

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

- **Addition of Base:** Add triethylamine (1.1 equivalents) to the stirred solution.
- **Addition of Acylating Agent:** Slowly add propanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material (cyclohexylamine) is consumed.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **N-Cyclohexylpropanamide** by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization:

The identity and purity of the synthesized **N-Cyclohexylpropanamide** should be confirmed by standard analytical techniques, such as:

- ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight.
- FT-IR Spectroscopy: To identify the characteristic amide functional group.

Applications in Drug Discovery and Development

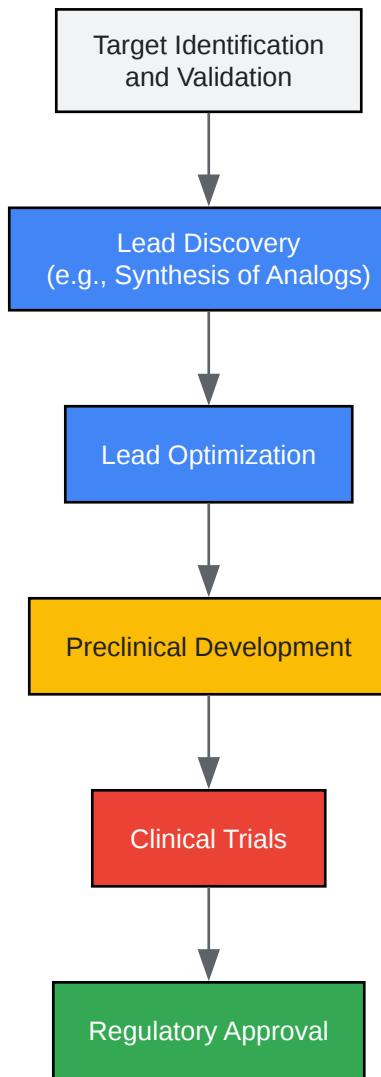
While **N-Cyclohexylpropanamide** itself is not a widely studied therapeutic agent, its structural motif is present in molecules with demonstrated biological activity, suggesting its potential as a scaffold or intermediate in drug discovery.

Antiproliferative Activity of a Derivative:

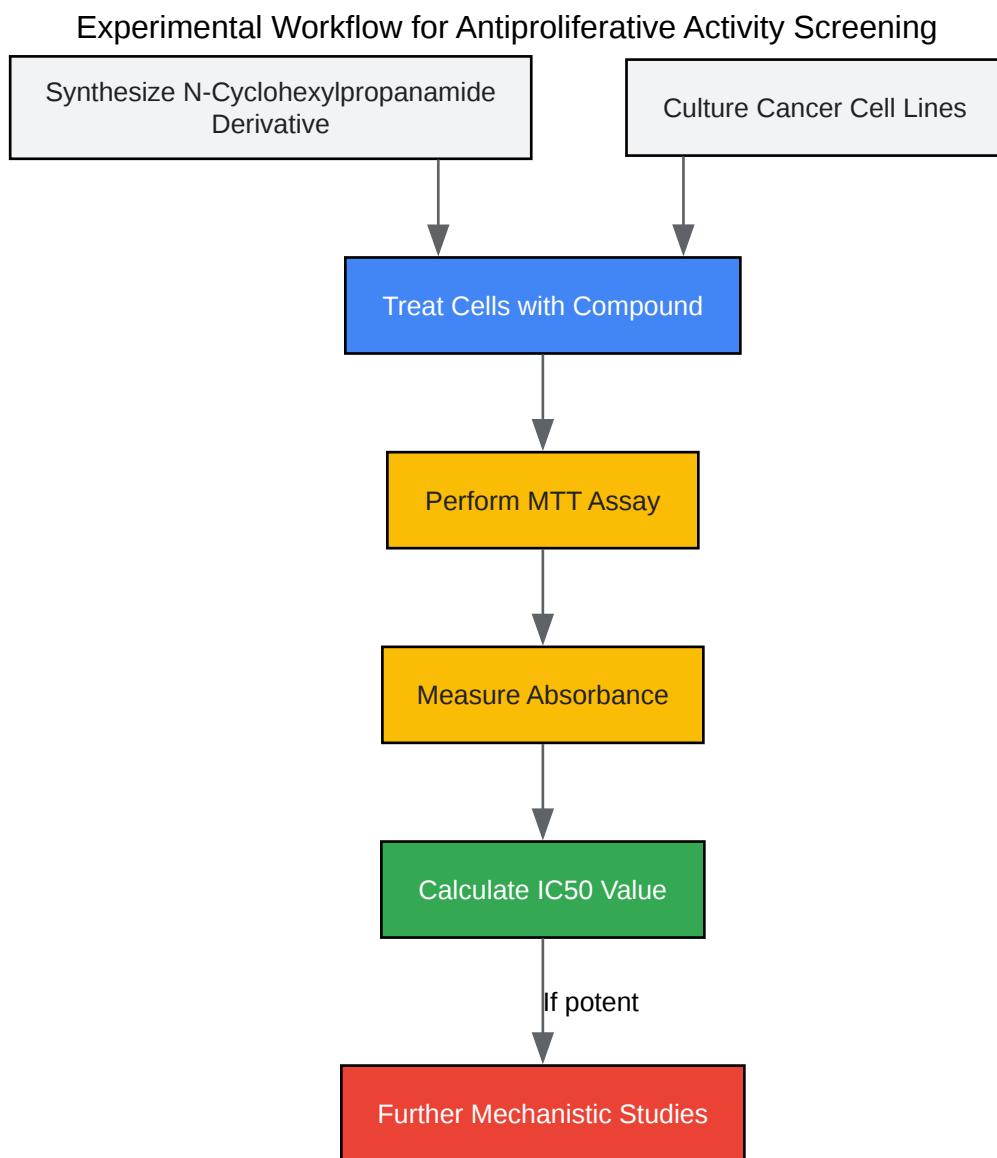
A study on novel N-Alkyl 3-(3-Benzylxyquinoxalin-2-yl) Propanamides as potential antiproliferative agents included the synthesis and evaluation of a derivative, 3-(3-Benzylxyquinoxalin-2-yl)-**N-cyclohexylpropanamide**.^[4] This compound was synthesized from cyclohexylamine and 3-(3-benzylxyquinoxalin-2-yl)propanoyl azide.^[4] The study investigated the antiproliferative activity of a series of related compounds against several cancer cell lines, including prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells.^[4] While the specific IC₅₀ value for the **N-cyclohexylpropanamide** derivative was not highlighted as the most potent in the series, the study demonstrates that the incorporation of the **N-cyclohexylpropanamide** moiety is compatible with significant biological activity and that this class of compounds warrants further investigation in the development of novel anticancer agents.^[4]

The general experimental protocol for evaluating the antiproliferative activity in this study involved the MTT assay.^[4]

Experimental Protocol for Antiproliferative Assay (MTT Assay):


- Cell Culture: Cancer cell lines (e.g., PC-3, HeLa, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., the **N-cyclohexylpropanamide** derivative) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Incubation: The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.
- Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
- Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.


The study of such derivatives highlights the potential of **N-Cyclohexylpropanamide** as a building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, conferred by the cyclohexyl and propanamide groups, may be advantageous for modulating pharmacokinetic and pharmacodynamic properties of drug candidates.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general logic of a drug discovery process and a typical experimental workflow for evaluating antiproliferative compounds.

General Drug Discovery and Development Process[Click to download full resolution via product page](#)

Caption: A simplified overview of the stages in the drug discovery and development pipeline.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and in vitro evaluation of a compound's antiproliferative effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. 1126-56-3|N-Cyclohexylpropionamide|BLD Pharm [bldpharm.com]
- 3. Home - AK Scientific [aksci.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for N-Cyclohexylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072063#commercial-suppliers-of-n-cyclohexylpropanamide\]](https://www.benchchem.com/product/b072063#commercial-suppliers-of-n-cyclohexylpropanamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com